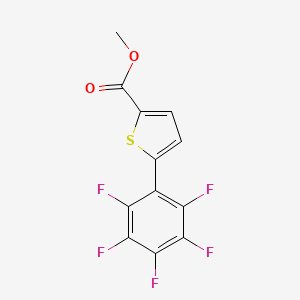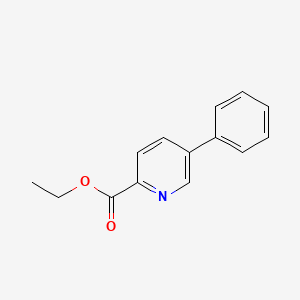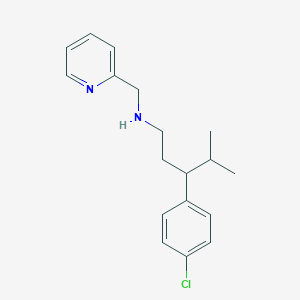
Methyl 5-(perfluorophenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a thiophene ring, which is further esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate typically involves the esterification of 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in various electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,4,5,6-pentafluorophenylacetate
- 2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate is unique due to the combination of the pentafluorophenyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H5F5O2S |
|---|---|
Poids moléculaire |
308.23 g/mol |
Nom IUPAC |
methyl 5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H5F5O2S/c1-19-12(18)5-3-2-4(20-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3 |
Clé InChI |
HVOFKXNYDOZWLS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)




![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)






